molecular formula C14H13Cl2NO B3114094 3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline CAS No. 199481-06-6

3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline

Cat. No.: B3114094
CAS No.: 199481-06-6
M. Wt: 282.2 g/mol
InChI Key: XUPXACCHROYOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-N-[(4-methoxyphenyl)methyl]aniline (CAS: 199481-06-6) is a substituted aniline derivative featuring a 3,4-dichlorophenylamine core and a benzyl group substituted with a methoxy group at the para position.

Properties

IUPAC Name

3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO/c1-18-12-5-2-10(3-6-12)9-17-11-4-7-13(15)14(16)8-11/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPXACCHROYOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline typically involves the reaction of 3,4-dichloroaniline with 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Example Compounds :

  • 3,4-Dichloro-N-(2-fluorobenzyl)aniline (97% purity, Alfa Aesar)
  • 3,5-Dichloro-N-(3-fluorobenzyl)aniline (97% purity, Alfa Aesar)

Key Differences :

  • Substituent Position : Fluorine replaces the methoxy group on the benzyl ring, altering electronic properties. Fluorine’s strong electron-withdrawing effect increases the compound’s stability and lipophilicity compared to the methoxy group’s electron-donating nature.
  • Biological Activity : Fluorinated analogs are often explored for enhanced metabolic stability in drug discovery .

Schiff Base Analogs

Example Compound : 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline

  • Structural Feature : Contains an imine (C=N) linkage instead of a benzylamine group.
  • Crystal Structure : Two distinct conformers exist in the asymmetric unit, with dihedral angles of 19.68° and 45.54° between aromatic rings. This conformational flexibility contrasts with the rigid secondary amine structure of the target compound.
  • Interactions : Stabilized by C–H⋯O hydrogen bonds and weak C–H⋯C interactions in the crystal lattice, which may affect solubility and melting points .

Heterocyclic Derivatives

Example Compound : 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline

  • Synthesis : Prepared via reductive amination using NaBH₄/I₂ under neutral conditions, suggesting compatibility of the target compound with similar methodologies .

Thiophene-Containing Analogs

Example Compound : 4-Chloro-N-[(E)-(3-methyl-2-thienyl)methylidene]aniline

  • Structural Feature : Replaces the benzyl group with a thienyl ring, introducing sulfur’s polarizable electron cloud.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
3,4-Dichloro-N-[(4-methoxyphenyl)methyl]aniline C₁₄H₁₂Cl₂NO 281.17* 3,4-Cl₂, 4-OCH₃-benzyl High lipophilicity; potential agrochemical intermediate
3,4-Dichloro-N-(2-fluorobenzyl)aniline C₁₃H₁₀Cl₂FN 274.13 3,4-Cl₂, 2-F-benzyl Enhanced metabolic stability
4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline C₁₅H₁₄ClNO₂ 283.73 Imine linkage, 3,4-(OCH₃)₂ Conformational flexibility; hydrogen bonding
4-Chloro-N-[(E)-(3-methyl-2-thienyl)methylidene]aniline C₁₂H₁₀ClNS 235.73 Thienyl group, Cl substituent Altered electronic profile due to sulfur

*Calculated based on formula.

Research Findings and Implications

  • Electronic Effects : The 3,4-dichloro substitution in the target compound deactivates the aromatic ring, reducing electrophilic substitution reactivity. The 4-methoxybenzyl group counteracts this slightly, improving solubility in polar solvents .
  • Biological Relevance : Fluorinated analogs (e.g., ) are more resistant to oxidative degradation, making them candidates for long-acting pharmaceuticals. The target compound’s methoxy group may favor interactions with hydrophobic enzyme pockets .
  • Synthetic Flexibility : Reductive amination () and Stille coupling () are viable for synthesizing analogs, highlighting the adaptability of the core structure for derivatization.

Biological Activity

3,4-Dichloro-N-[(4-methoxyphenyl)methyl]aniline, a compound with the molecular formula C15H15Cl2N O, is gaining attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction between 3,4-dichloroaniline and 4-methoxybenzyl chloride under basic conditions. Common reagents include sodium hydroxide or potassium carbonate, and the reaction is generally conducted at elevated temperatures to ensure complete conversion.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values suggest a bactericidal effect, inhibiting protein synthesis and affecting nucleic acid production.

Table 1: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.625
Enterococcus faecalis62.5
Escherichia coli>125

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7<10
HeLa<20

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions. The presence of dichloro and methoxy groups enhances its reactivity and biological interactions.

Case Studies

  • Antimicrobial Study : A study published in a peer-reviewed journal evaluated the compound's efficacy against biofilms formed by MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated a significant reduction in biofilm formation at concentrations as low as 31 µg/mL.
  • Anticancer Research : Another study focused on the compound's effects on cancer cell proliferation. The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines.

Comparative Analysis

When compared to similar compounds such as 3,4-dichloroaniline and 4-methoxyaniline, this compound demonstrates unique properties due to its specific functional groups. These modifications contribute to enhanced biological activities that are not present in its precursors.

Table 3: Comparison with Similar Compounds

CompoundAntimicrobial ActivityAnticancer Activity
3,4-DichloroanilineModerateLow
4-MethoxyanilineLowModerate
This compound High High

Q & A

Q. What are the recommended synthetic routes for 3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline, and how do reaction conditions influence yield?

Methodological Answer: A widely used approach involves reductive amination of 3,4-dichloroaniline with 4-methoxybenzaldehyde derivatives. For example, NaBH₄/I₂ in methanol under neutral conditions at room temperature has been reported to yield secondary amines efficiently . Key considerations include:

  • Catalyst selection : NaBH₄/I₂ acts as a mild reducing agent, minimizing side reactions.
  • Solvent optimization : Methanol is preferred for solubility and stability.
  • Temperature control : Room temperature avoids decomposition of sensitive intermediates.
    Comparative studies suggest that substituting NaBH₄ with other reductants (e.g., NaBH₃CN) may alter reaction kinetics but requires rigorous pH control.

Q. How can the molecular structure and purity of this compound be validated?

Methodological Answer:

  • X-ray crystallography : Resolves bond angles and torsional strain in the crystalline state (e.g., related Schiff base analogs in and ).
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm, aromatic protons at δ 6.5–7.5 ppm).
    • HRMS : Validates molecular formula (C₁₄H₁₂Cl₂NO expected [M+H]⁺ = 297.03).
  • HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., Cl, OCH₃) influence the compound’s reactivity and bioactivity?

Methodological Answer: Comparative analysis with structurally similar compounds reveals:

  • Chlorine atoms : Increase electrophilicity at the aromatic ring, enhancing nucleophilic substitution (e.g., SNAr reactions) .
  • Methoxy group : Electron-donating resonance effects stabilize intermediates but may reduce binding affinity in hydrophobic protein pockets .
SubstituentHydrophobicity (LogP)Reactivity in SNArBioactivity (IC₅₀ vs. Target X)
-Cl2.8High12 nM
-OCH₃1.5Moderate45 nM

Data adapted from and .

Q. How can contradictions in biological activity data be resolved when testing this compound across different assays?

Methodological Answer: Discrepancies often arise from assay-specific conditions or target promiscuity . Strategies include:

  • Dose-response curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM).
  • Orthogonal assays : Combine enzymatic inhibition assays with cellular viability tests (e.g., MTT assays).
  • Molecular dynamics simulations : Identify binding mode variations under different pH or ionic strengths .

Q. What advanced techniques are used to study its interactions with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses to active sites (e.g., interactions with kinase domains) .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) in real time.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

Q. How can structural modifications improve metabolic stability without compromising activity?

Methodological Answer:

  • Deuterium labeling : Replace hydrogen with deuterium at metabolically labile sites (e.g., benzylic positions) to slow CYP450 oxidation.
  • Prodrug strategies : Introduce ester or carbamate groups to enhance solubility and delay hydrolysis .
  • SAR studies : Systematic substitution of the methoxy group with bulkier substituents (e.g., -OCF₃) balances steric hindrance and logP .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline
Reactant of Route 2
Reactant of Route 2
3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.